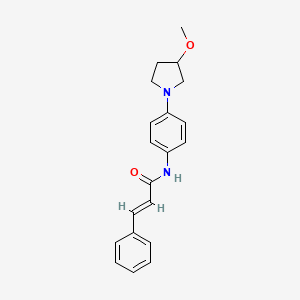

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-24-19-13-14-22(15-19)18-10-8-17(9-11-18)21-20(23)12-7-16-5-3-2-4-6-16/h2-12,19H,13-15H2,1H3,(H,21,23)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOPAWMWUKEQPU-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide typically involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with cinnamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase.

Medicine: Explored for its potential anti-tumor and anti-diabetic properties.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit α-glucosidase by binding to its active site, thereby preventing the enzyme from breaking down carbohydrates into glucose . This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The substitution pattern on the phenyl ring and the nature of the heterocyclic moiety significantly influence the compound's properties. Below is a comparison with key analogs:

Key Observations :

- Pyrrolidine-based analogs (e.g., 6g) generally exhibit lower melting points than piperidine derivatives (6f), likely due to reduced molecular symmetry .

Antitubercular Activity

- Piperazine Derivatives () : N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives showed potent antitubercular activity, with compound 11g (trifluoromethyl substitution) achieving an MIC of 3.125 μg/mL. The piperazine ring enhances interactions with mycobacterial targets, while electron-withdrawing groups (e.g., CF₃) improve efficacy .

Larvicidal Activity

- Phenethyl Cinnamamides () : Substituents like bromo and methoxy on the phenethyl group (e.g., compound 8 , LC₅₀ = 62.13 mg/L) enhance larvicidal activity against Plutella xylostella. The methoxy group’s electron-donating nature likely improves membrane permeability .

- Target Compound Hypothesis : The 3-methoxypyrrolidine moiety may mimic these effects, though its placement on a heterocycle rather than a phenyl ring could alter target binding.

Oxidative Stress Protection

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | 6e (Diethylamino-ethoxy) | 6f (Piperidin-1-yl-ethoxy) | 11g (Piperazine-CF₃) |

|---|---|---|---|---|

| Molecular Weight | ~380 (estimated) | Not reported | Not reported | Not reported |

| Melting Point | Not reported | 105.0–106.2 | 145.7–147.3 | Not reported |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | Higher (due to diethyl) | Moderate | Higher (due to CF₃) |

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the cinnamamide class of compounds, which are known for their diverse pharmacological activities. The structure features a cinnamamide backbone with a methoxypyrrolidine substituent, which may influence its biological properties.

Anti-inflammatory Activity

Research indicates that derivatives of cinnamamide exhibit significant anti-inflammatory effects. For instance, certain cinnamamide compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. A study demonstrated that specific cinnamamide derivatives significantly reduced nitric oxide (NO) production in vitro, indicating their potential to mitigate inflammatory responses .

Table 1: Anti-inflammatory Effects of Cinnamamide Derivatives

| Compound | NO Inhibition (%) | TNF-α Reduction (%) | IL-1β Reduction (%) |

|---|---|---|---|

| Compound 2 | 52.08 | Significant | Not significant |

| Compound 4 | Significant | Significant | Not significant |

Antioxidant Properties

This compound has shown promise as an antioxidant. Studies on related compounds indicate that they activate the Nrf2/ARE pathway, leading to increased expression of antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1. This activation enhances intracellular glutathione levels, providing cellular protection against oxidative stress .

Table 2: Antioxidant Activity of Cinnamamide Derivatives

| Compound | Glutathione Level Increase (%) | ROS Scavenging Activity |

|---|---|---|

| Compound 1g | Significant | High |

Anticancer Activity

Cinnamamide derivatives have also been investigated for their anticancer properties. Certain compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values below 10 µg/mL for some derivatives against cancer cells, indicating potent anticancer activity .

Table 3: Anticancer Activity (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 16c | MCF-7 | <10 |

| Compound 17d | HeLa | <10 |

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- Nrf2 Activation : Enhances antioxidant defenses by upregulating genes involved in detoxification and antioxidant response.

- Cytokine Modulation : Inhibits the release of pro-inflammatory cytokines, thereby reducing inflammation.

- Cell Cycle Arrest : Induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-cinnamoyl derivatives in preclinical models:

- Study on Hepatocyte Protection : A derivative showed protective effects against oxidative stress in HepG2 cells by enhancing glutathione synthesis through Nrf2 activation .

- Antimicrobial Properties : Some cinnamamide derivatives displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria, further expanding their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.